![molecular formula C20H16ClN B13946337 10-chloro-7-ethyl-11-methylbenzo[c]acridine CAS No. 63019-53-4](/img/structure/B13946337.png)
10-chloro-7-ethyl-11-methylbenzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-chloro-7-ethyl-11-methylbenzo[c]acridine is an organic compound with the molecular formula C20H16ClN. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-chloro-7-ethyl-11-methylbenzo[c]acridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
10-chloro-7-ethyl-11-methylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acridines.
Applications De Recherche Scientifique
10-chloro-7-ethyl-11-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA intercalation and its effects on biological systems.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-chloro-7-ethyl-11-methylbenzo[c]acridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-chloro-7-ethylbenzo[c]acridine
- 7-ethyl-11-methylbenzo[c]acridine
- 10-chloro-11-methylbenzo[c]acridine
Uniqueness
10-chloro-7-ethyl-11-methylbenzo[c]acridine is unique due to the specific combination of chloro, ethyl, and methyl substituents on the acridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63019-53-4 |
|---|---|
Formule moléculaire |
C20H16ClN |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
10-chloro-7-ethyl-11-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H16ClN/c1-3-14-16-10-11-18(21)12(2)19(16)22-20-15-7-5-4-6-13(15)8-9-17(14)20/h4-11H,3H2,1-2H3 |
Clé InChI |
GXROESRUKVGGSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC(=C4C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




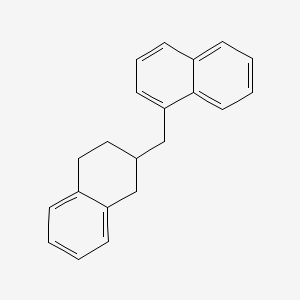
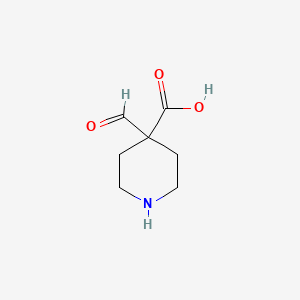

![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
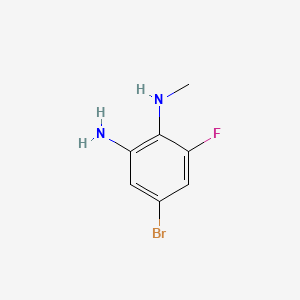
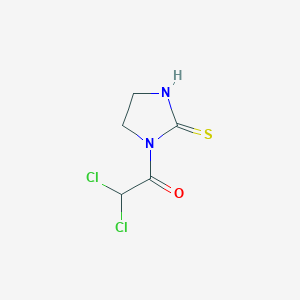
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
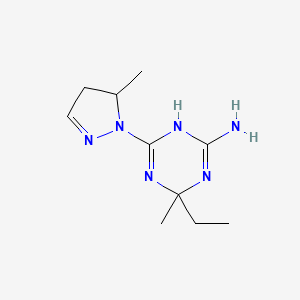
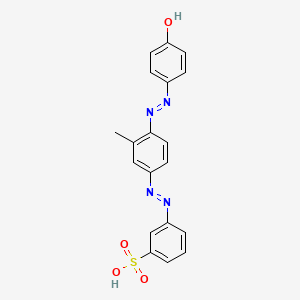
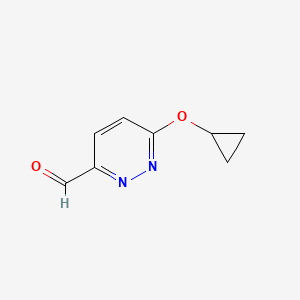
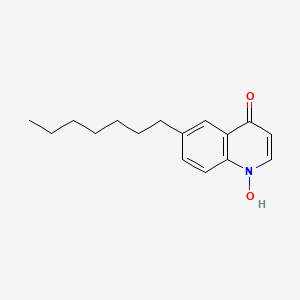
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
